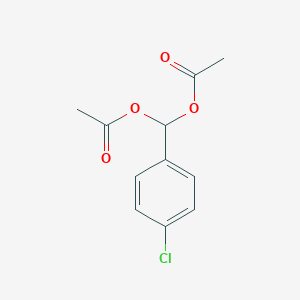
4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid, also known as BES, is a sulfonamide compound that has been extensively studied for its various applications in scientific research. BES has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in fields such as biochemistry, pharmacology, and molecular biology.
科学的研究の応用
4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid has been used in a variety of scientific research applications. One of its primary uses is as an inhibitor of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body. This compound has also been found to inhibit the activity of other enzymes, including urease and acetylcholinesterase.
In addition to its enzyme inhibitory properties, this compound has been studied for its potential as an anticancer agent. Research has shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the growth and metastasis of tumors in animal models.
作用機序
The mechanism of action of 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid is complex and varies depending on the specific application. Inhibition of carbonic anhydrase occurs through the binding of this compound to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate ions. Inhibition of other enzymes occurs through a similar mechanism, with this compound binding to the active site of the enzyme and preventing substrate binding.
In the case of its anticancer properties, this compound has been found to induce apoptosis through a variety of mechanisms, including the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. This compound has also been found to inhibit the activity of various signaling pathways involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects, many of which are related to its enzyme inhibitory properties. Inhibition of carbonic anhydrase can lead to alterations in acid-base balance, while inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the synaptic cleft, resulting in increased neurotransmission.
In addition to its enzyme inhibitory effects, this compound has been found to have anti-inflammatory properties. Research has shown that this compound can inhibit the production of inflammatory cytokines and chemokines, reducing inflammation in animal models.
実験室実験の利点と制限
One of the primary advantages of 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid as a research tool is its specificity for certain enzymes and pathways. This allows researchers to selectively inhibit specific targets, providing insights into their function and potential therapeutic applications.
However, there are also limitations to the use of this compound in lab experiments. One limitation is its potential for off-target effects, as this compound may inhibit other enzymes or pathways in addition to its intended target. Another limitation is its potential for toxicity, particularly at high concentrations.
将来の方向性
There are several future directions for research involving 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid. One area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another area of interest is its potential as a treatment for inflammatory disorders, such as rheumatoid arthritis.
In addition, further research is needed to better understand the mechanism of action of this compound and its potential for off-target effects. This will help to optimize its use as a research tool and potential therapeutic agent.
Conclusion
In conclusion, this compound, or this compound, is a valuable tool for scientific research due to its enzyme inhibitory properties and potential therapeutic applications. While there are limitations to its use, further research is needed to fully understand its mechanism of action and potential for future applications.
合成法
The synthesis of 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid involves the reaction of 4-bromo-3-ethoxyaniline with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with 4-nitrobenzoyl chloride to yield this compound. The purity of the final product can be determined using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
特性
分子式 |
C15H14BrNO5S |
|---|---|
分子量 |
400.2 g/mol |
IUPAC名 |
4-[(4-bromo-3-ethoxyphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C15H14BrNO5S/c1-2-22-14-9-12(7-8-13(14)16)23(20,21)17-11-5-3-10(4-6-11)15(18)19/h3-9,17H,2H2,1H3,(H,18,19) |
InChIキー |
ZHZREOCHGPIVNB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)Br |
正規SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(4-Bromobenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione](/img/structure/B261564.png)
![2-({[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methyl}amino)ethan-1-ol](/img/structure/B261567.png)
![1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]-](/img/structure/B261569.png)

![4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B261591.png)
![ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B261593.png)
![4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B261594.png)
![ethyl 4-methyl-2-[[2-[[4-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B261603.png)
![N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B261610.png)
![(2Z,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B261614.png)
![2-chloro-N-[(2,5-dimethylphenyl)(phenyl)methyl]benzamide](/img/structure/B261617.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-2,2-diphenylpropanamide](/img/structure/B261618.png)